Cas no 874-38-4 (6-Methylimidazo1,2-apyridine)
6-Methylimidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-Methylimidazo[1,2-a]pyridine
- 6-Methylimidazo[1,2-a]pyridine (ACI)
- VKVFDPQDGZSLJK-UHFFFAOYSA-N
- DTXSID20377403
- AS-47490
- F13928
- SY278897
- 874-38-4
- SCHEMBL87222
- AKOS006343955
- 6-methylH-imidazo[1,2-a]pyridine
- MFCD05663806
- CS-0081087
- 6-Methylimidazo1,2-apyridine
-
- MDL: MFCD05663806
- Inchi: 1S/C8H8N2/c1-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3
- InChI Key: VKVFDPQDGZSLJK-UHFFFAOYSA-N
- SMILES: N1=C2N(C=C(C)C=C2)C=C1
Computed Properties
- Exact Mass: 132.06900
- Monoisotopic Mass: 132.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 17.3Ų
Experimental Properties
- Boiling Point: 72°C 0,1mm
- PSA: 17.30000
- LogP: 1.64270
6-Methylimidazo1,2-apyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methylimidazo1,2-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208801-1g |
6-Methylimidazo[1,2-a]pyridine |
874-38-4 | 95% | 1g |
£100.00 | 2022-03-01 | |
| Fluorochem | 208801-5g |
6-Methylimidazo[1,2-a]pyridine |
874-38-4 | 95% | 5g |
£263.00 | 2022-03-01 | |
| TRC | M219848-25mg |
6-Methylimidazo[1,2-a]pyridine |
874-38-4 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M219848-50mg |
6-Methylimidazo[1,2-a]pyridine |
874-38-4 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M219848-250mg |
6-Methylimidazo[1,2-a]pyridine |
874-38-4 | 250mg |
$ 80.00 | 2022-06-04 | ||
| Alichem | A029184398-5g |
6-Methylimidazo[1,2-a]pyridine |
874-38-4 | 95% | 5g |
$197.76 | 2023-08-31 | |
| Alichem | A029184398-10g |
6-Methylimidazo[1,2-a]pyridine |
874-38-4 | 95% | 10g |
$317.24 | 2023-08-31 | |
| Chemenu | CM151224-250mg |
6-Methylimidazo[1,2-a]pyridine |
874-38-4 | 95+% | 250mg |
$69 | 2021-08-05 | |
| Chemenu | CM151224-1g |
6-Methylimidazo[1,2-a]pyridine |
874-38-4 | 95+% | 1g |
$173 | 2021-08-05 | |
| Chemenu | CM151224-5g |
6-Methylimidazo[1,2-a]pyridine |
874-38-4 | 95+% | 5g |
$516 | 2021-08-05 |
6-Methylimidazo1,2-apyridine Production Method
Production Method 1
Production Method 2
6-Methylimidazo1,2-apyridine Raw materials
6-Methylimidazo1,2-apyridine Preparation Products
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6-Methylimidazo1,2-apyridine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 6-Methylimidazo1,2-apyridine
Recent Advances in the Study of 6-Methylimidazo[1,2-a]pyridine (CAS: 874-38-4) in Chemical and Biomedical Research
6-Methylimidazo[1,2-a]pyridine (CAS: 874-38-4) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug development. This compound serves as a key scaffold in the synthesis of various pharmacologically active molecules, particularly those targeting neurological and inflammatory disorders. Recent studies have explored its potential as a building block for novel therapeutics, leveraging its unique chemical properties and biological activity.
One of the most notable advancements in this area is the discovery of 6-Methylimidazo[1,2-a]pyridine derivatives as potent modulators of GABAA receptors. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that specific derivatives of this compound exhibit high affinity for α2/α3-subtype GABAA receptors, making them promising candidates for the treatment of anxiety and insomnia. The study utilized molecular docking and in vitro assays to validate the interactions, highlighting the compound's potential for central nervous system (CNS) drug development.
In addition to its neurological applications, 6-Methylimidazo[1,2-a]pyridine has also been investigated for its anti-inflammatory properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential utility in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. The study employed a combination of in silico modeling and cell-based assays to elucidate the structure-activity relationships (SAR) of these derivatives.
Another emerging area of research involves the use of 6-Methylimidazo[1,2-a]pyridine in oncology. Recent preclinical studies have identified its derivatives as inhibitors of protein kinases involved in cancer cell proliferation. For instance, a 2023 paper in European Journal of Medicinal Chemistry described the synthesis of novel 6-Methylimidazo[1,2-a]pyridine-based compounds that selectively target PI3K/AKT/mTOR signaling pathways, which are frequently dysregulated in various cancers. The results showed significant anti-proliferative effects in vitro and in vivo, paving the way for further development as targeted cancer therapies.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and safety profiles of 6-Methylimidazo[1,2-a]pyridine derivatives. Future research directions may include the development of more selective and metabolically stable analogs, as well as comprehensive toxicology studies to assess their clinical viability. Overall, the continued exploration of this compound underscores its potential as a versatile scaffold in drug discovery, with applications spanning multiple therapeutic areas.
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